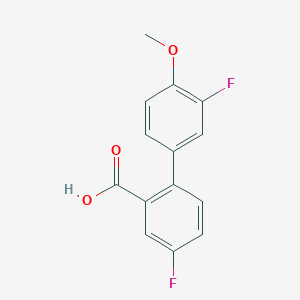

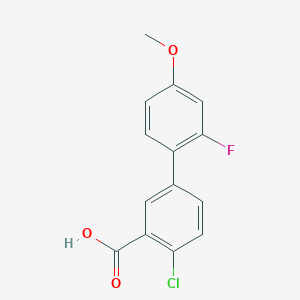

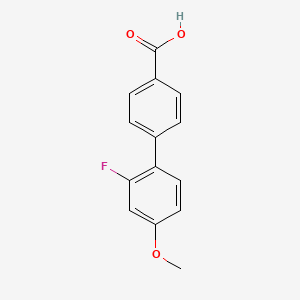

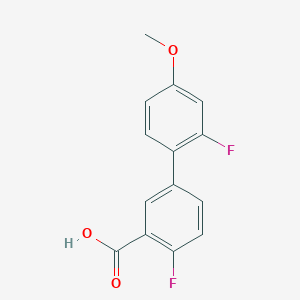

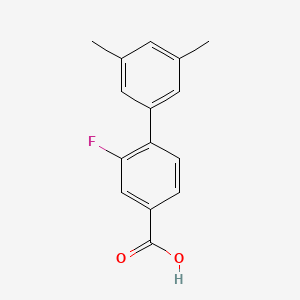

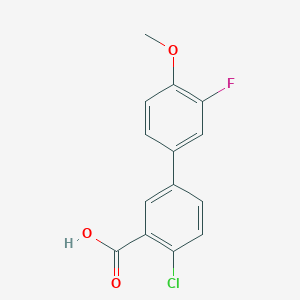

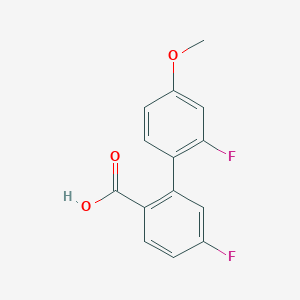

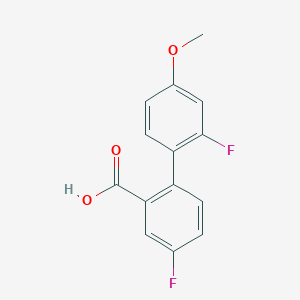

5-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

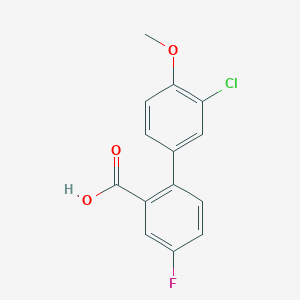

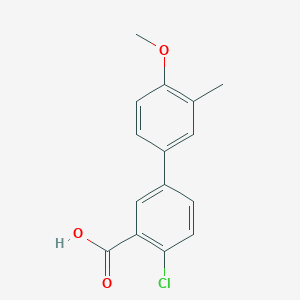

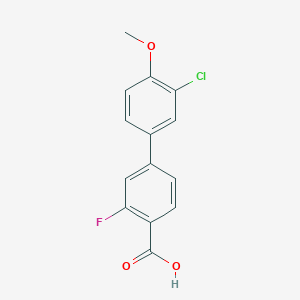

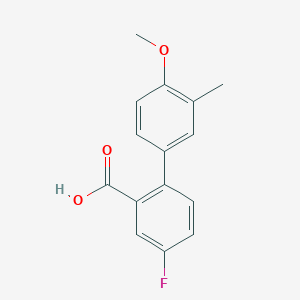

5-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid, or 5-Fluoro-2-FMPB, is a versatile compound used in a variety of scientific research applications. It is a white crystalline powder with a molecular formula of C9H7FO3 and a molecular weight of 188.13 g/mol. 5-Fluoro-2-FMPB has a melting point of 145-147°C and a boiling point of 205-206°C. It is insoluble in water, but soluble in ethanol, acetone, and ethyl acetate.

Aplicaciones Científicas De Investigación

5-Fluoro-2-FMPB is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is an effective catalyst for a range of reactions. In addition, it is used as a fluorescent label in biochemical and physiological studies, as it can be used to detect and quantify molecules in solution. 5-Fluoro-2-FMPB is also used in studies of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions.

Mecanismo De Acción

5-Fluoro-2-FMPB acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It also acts as a competitive inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of aldehydes and ketones. In addition, 5-Fluoro-2-FMPB has been shown to inhibit the activity of several other enzymes, including xanthine oxidase, aldehyde dehydrogenase, and peroxidases.

Biochemical and Physiological Effects

5-Fluoro-2-FMPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been shown to inhibit the activity of aldehyde oxidase, an enzyme involved in the metabolism of aldehydes and ketones. It has also been shown to inhibit the activity of xanthine oxidase, aldehyde dehydrogenase, and peroxidases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-Fluoro-2-FMPB in lab experiments has several advantages. It is a versatile compound that can be used in a variety of scientific research applications. In addition, it is relatively easy to synthesize, and it can be used as a fluorescent label in biochemical and physiological studies. However, there are some limitations to its use. It is insoluble in water, so it must be used in a solvent such as ethanol, acetone, or ethyl acetate. In addition, it is a potent inhibitor of several enzymes, so care must be taken to avoid inhibition of the desired enzyme.

Direcciones Futuras

There are a number of potential future directions for the use of 5-Fluoro-2-FMPB. It could be used in the development of new drugs, as it has been shown to inhibit the activity of several enzymes involved in drug metabolism. In addition, it could be used in the development of fluorescent labels for use in biochemical and physiological studies. It could also be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry, for the detection and quantification of molecules in solution.

Métodos De Síntesis

5-Fluoro-2-FMPB is synthesized by a multi-step process that begins with the reaction of 2-fluoro-4-methoxyphenylmagnesium bromide and benzoic acid. This reaction is followed by the addition of sulfuric acid, which yields 5-fluoro-2-FMPB as the end product.

Propiedades

IUPAC Name |

5-fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c1-19-9-3-5-11(13(16)7-9)10-4-2-8(15)6-12(10)14(17)18/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYHQUQCIAANIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681298 |

Source

|

| Record name | 2',4-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid | |

CAS RN |

1178061-38-5 |

Source

|

| Record name | 2',4-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.